molecular formula C16H20KNO4 B1405432 Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 1449201-17-5

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No. B1405432
M. Wt: 329.43 g/mol
InChI Key: PINUCPZGRQACHO-UHFFFAOYSA-M
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Description

The compound seems to be a derivative of tert-butoxycarbonyl (Boc) protected amino acids . The Boc group is a common protecting group used in peptide synthesis, particularly for the protection of the amino group .


Synthesis Analysis

Boc-protected amino acid ionic liquids (Boc-AAILs) have been synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds, such as Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, includes a potassium ion, a Boc-protected amino group, and a trifluoroborate group .


Chemical Reactions Analysis

Boc-protected amino acids have been used in various chemical reactions, including peptide synthesis . The Boc group can be removed using various deprotection strategies, such as treatment with trifluoroacetic acid (TFA), HCl in organic solvents, or boiling water .


Physical And Chemical Properties Analysis

Similar compounds, such as Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, are solid at room temperature, slightly soluble in water, and have a molecular weight of 237.07 .

Scientific Research Applications

Cytochrome P450 Inhibition Studies

A study by Tang et al. (2008) discussed the time-dependent inhibition of cytochrome P450 3A by related compounds, indicating potential implications in drug metabolism and interactions.

Synthesis of Dopaminergic Drugs

Research by Göksu et al. (2006) involved synthesizing racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a step relevant to developing dopaminergic drugs.

Designing Anticancer Agents

A study by Kumar et al. (2009) focused on synthesizing functionalized amino acid derivatives as new pharmacophores for anticancer drug design.

Piperidine Derivatives Synthesis

Research by Moskalenko & Boev (2014) explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, relevant in medicinal chemistry.

Alkali-Metal Aryloxo Compounds

The synthesis and characterization of alkali-metal compounds stabilized by aryloxo groups were detailed in a study by Jie et al. (2011), contributing to the understanding of metal-organic frameworks.

Organoiron Complexes in Synthesis

Pearson, Heywood, and Chandler (1982, 1983) presented methodology for applying organoiron complexes in steroid and aphidicolane synthesis, indicating the compound's utility in organic synthesis. (Pearson et al., 1982); (Pearson et al., 1983)

Thromboxane Synthetase Inhibition

Tanaka, Ono, and Takegoshi (1988) developed a method for determining a potent thromboxane synthetase inhibitor in human plasma and urine. (Tanaka et al., 1988)

Synthesis of N-Protected Amino Acid Esters

Chevallet et al. (2004) described an easy synthesis of N-protected amino acid esters, including tert-butyl esters, highlighting the compound's role in peptide synthesis. (Chevallet et al., 2004)

Safety And Hazards

Safety information for similar compounds indicates that they may cause skin and eye irritation. Precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

Future Directions

The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, continues to be a topic of research. Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of new Boc-protected compounds .

properties

IUPAC Name

potassium;6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4.K/c1-16(2,3)21-15(20)17-11-7-8-12-10(9-11)5-4-6-13(12)14(18)19;/h4-6,11H,7-9H2,1-3H3,(H,17,20)(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINUCPZGRQACHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC=C2C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 6
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

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